molecular formula C21H31N3O5 B001146 Lisinopril dihydrate CAS No. 83915-83-7

Lisinopril dihydrate

Cat. No.: B001146
CAS No.: 83915-83-7
M. Wt: 405.5 g/mol
InChI Key: RLAWWYSOJDYHDC-BZSNNMDCSA-N
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Description

Lisinopril is a medication belonging to the drug class of angiotensin-converting enzyme inhibitors. It is primarily used to treat hypertension (high blood pressure), heart failure, and heart attacks. It is also used to prevent kidney problems in people with diabetes mellitus. Lisinopril works by inhibiting the renin-angiotensin-aldosterone system, which helps relax blood vessels and reduce blood pressure .

Biochemical Analysis

Biochemical Properties

Lisinopril dihydrate functions by inhibiting the angiotensin-converting enzyme as well as the renin-angiotensin-aldosterone system . This action prevents myocyte hypertrophy and vascular smooth muscle cell proliferation seen in untreated patients . Increased levels of bradykinin also exhibit vasodilating effects for patients taking this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by preventing the conversion of angiotensin I to angiotensin II . This action prevents myocyte hypertrophy and vascular smooth muscle cell proliferation seen in untreated patients . Increased levels of bradykinin also exhibit vasodilating effects for patients taking this compound .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II . This action prevents myocyte hypertrophy and vascular smooth muscle cell proliferation seen in untreated patients . Increased levels of bradykinin also exhibit vasodilating effects for patients taking this compound .

Temporal Effects in Laboratory Settings

It is known that Lisinopril leaves the body completely unchanged in the urine . The half-life of Lisinopril is 12 hours, and is increased in people with kidney problems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Detailed studies on threshold effects, toxic or adverse effects at high doses are yet to be conducted.

Metabolic Pathways

This compound is involved in the renin-angiotensin-aldosterone system . It functions by inhibiting the angiotensin-converting enzyme, which is a key enzyme in this system .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lisinopril is synthesized through a series of chemical reactions. The preparation method involves the condensation of N2-(1-ethoxycarbonyl-3-phenylpropyl)-N6-trifluoroacetyl-L-lysine with L-proline under the activation of N-hydroxysuccinimide and dicyclohexylcarbodiimide. The trifluoroacetyl and ethyl ester protecting groups are then removed by hydrolysis to obtain lisinopril .

Industrial Production Methods

The industrial production of lisinopril follows a similar synthetic route with optimized reaction conditions to ensure high yield and purity. The process involves the use of specific reagents and solvents to facilitate the reactions and purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Lisinopril undergoes various chemical reactions, including:

    Oxidation: Lisinopril can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups in lisinopril.

    Substitution: Lisinopril can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Lisinopril has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Lisinopril is compared with other angiotensin-converting enzyme inhibitors such as enalapril, captopril, and ramipril. While all these compounds share a similar mechanism of action, lisinopril is unique in that it is not a prodrug and does not require metabolic activation. This results in a more predictable pharmacokinetic profile and consistent therapeutic effects .

Similar Compounds

Properties

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid
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InChI

InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1
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InChI Key

RLAWWYSOJDYHDC-BZSNNMDCSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O
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Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O
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Molecular Formula

C21H31N3O5
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Related CAS

83915-83-7 (Parent)
Record name Lisinopril
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DSSTOX Substance ID

DTXSID6040537
Record name Lisinopril
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Molecular Weight

405.5 g/mol
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Physical Description

Solid
Record name Lisinopril
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Solubility

97 mg/mL
Record name Lisinopril
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Mechanism of Action

Angiotensin II constricts coronary blood vessels and is positively inotropic, which under normal circumstances, would increase vascular resistance and oxygen consumption. This action can eventually lead to myocyte hypertrophy and vascular smooth muscle cell proliferation. Lisinopril is an angiotensin converting enzyme inhibitor (ACEI), preventing the conversion of angiotensin I to angiotensin II. This action prevents myocyte hypertrophy and vascular smooth muscle cell proliferation seen in untreated patients. Increased levels of bradykinin also exhibit vasodilating effects for patients taking ACEIs. Lisinopril also inhibits renin's conversion of angiotensin to angiotensin I., Orally active angiotensin-converting enzyme inhibitor., Lisinopril inhibits angiotensin converting enzyme (ACE) in human subjects and animals. ACE is a peptidyl dipeptidase that catalyzes the conversion of angiotensin I to the vasoconstrictor substance, angiotensin II. Angiotensin II also stimulates aldosterone secretion by the adrenal cortex. The beneficial effects of lisinopril in hypertension and heart failure appear to result primarily from suppression of the renin-angiotensin-aldosterone system. Inhibition of ACE results in decreased plasma angiotensin II which leads to decreased vasopressor activity and to decreased aldosterone secretion. The latter decrease may result in a small increase of serum potassium., The action of the angiotensin-converting enzyme (ACE) inhibitor lisinopril on the consequences of myocardial reoxygenation and oxidative damage was assessed in cultured chick embryonic ventricular cardiomyocytes. Lisinopril, 10(-8) M to 10(-6) M, produced a significant (P < 0.05) dose-dependent enhancement of the restoration of contractile frequency occurring during myocardial reoxygenation but did not alter the depression in contractile frequency during hypoxia. Lisinopril significantly (P < 0.05) shifted the dose-response relationship of ammonium persulfate-induced reduction in cardiac contractile frequency. Lisinopril significantly (P < 0.05) reduced the effect of another oxidative agent, tertbutylhydroperoxide which produced a time-dependent reduction in cardiac contractile frequency. Lisinopril did not alter cardiac contractile frequency in the absence of hypoxia or ammonium persulfate or tertbutylhydroperoxide. The viability of cardiomyocytes, assessed by trypan blue exclusion, paralleled the changes in cardiac contractile frequency. Lisinopril significantly (P < 0.05) improved viability of cardiomyocytes exposed to either ammonium persulfate or tertbutylhydroperoxide. Lisinopril did not display any antioxidant properties against the free radical alpha,alpha-diphenyl-beta-picrylhydrazyl. These data suggest that lisinopril accelerates the recovery of cardiomyocytes during reoxygenation and blunts the effects of oxidative agents through mechanisms involving the endogenous renin angiotensin system and/or a direct cellular action.
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CAS No.

76547-98-3, 77726-95-5, 83915-83-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Lisinopril?

A1: Lisinopril is a long-acting angiotensin-converting enzyme (ACE) inhibitor. It exerts its antihypertensive effect by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [] This leads to a decrease in peripheral vascular resistance and a reduction in blood pressure. [, ]

Q2: How does Lisinopril affect renin activity?

A2: By blocking the production of angiotensin II, Lisinopril removes the negative feedback loop that normally suppresses renin release. This leads to an increase in plasma renin activity (PRA). [, ]

Q3: Does Lisinopril affect aldosterone levels?

A3: Yes, Lisinopril indirectly reduces aldosterone levels. [] Angiotensin II stimulates aldosterone secretion from the adrenal glands. By blocking angiotensin II formation, Lisinopril reduces this stimulation, leading to lower aldosterone levels.

Q4: How does Lisinopril affect cardiac remodeling after a myocardial infarction?

A4: Studies like the GISSI-3 trial demonstrate that early administration of Lisinopril after a myocardial infarction can attenuate left ventricular dilatation, particularly in patients with larger infarcts. [] This suggests a role in limiting adverse cardiac remodeling following an infarction.

Q5: What is the molecular formula and weight of Lisinopril?

A5: The molecular formula of Lisinopril is C21H31N3O5, and its molecular weight is 405.489 g/mol.

Q6: How is Lisinopril absorbed and what factors affect its bioavailability?

A7: Lisinopril is incompletely absorbed after oral administration, with an estimated bioavailability of 25%. [] Co-administration with certain drugs, such as hydralazine, can significantly increase the area under the plasma concentration-time curve (AUC) of Lisinopril, suggesting an increase in bioavailability. []

Q7: How is Lisinopril eliminated from the body?

A8: Lisinopril is primarily eliminated unchanged in the urine. [, ]

Q8: Does renal function impact the pharmacokinetics of Lisinopril?

A9: Yes, renal function significantly influences the elimination of Lisinopril. Patients with chronic renal failure exhibit decreased clearance and prolonged half-life of Lisinopril compared to individuals with normal renal function. []

Q9: How effective is Lisinopril in lowering blood pressure in patients with mild to moderate hypertension?

A10: Multiple studies highlight the efficacy of Lisinopril in reducing blood pressure in patients with mild to moderate hypertension. [, , , , , , , ]

Q10: Does the time of day of Lisinopril administration impact its blood pressure-lowering effect?

A11: Research suggests that administration of Lisinopril once daily, whether in the morning or at bedtime, does not result in significant differences in blood pressure reduction. []

Q11: Does Lisinopril provide benefits beyond blood pressure reduction in patients with diabetes?

A12: Studies suggest that Lisinopril might improve insulin sensitivity in non-diabetic hypertensive patients. [] In diabetic patients, Lisinopril can reduce proteinuria, a key marker of diabetic nephropathy. [, ]

Q12: Does combining Lisinopril with other antihypertensive agents enhance its efficacy?

A13: Combining Lisinopril with other antihypertensive drugs, such as hydrochlorothiazide [, ] or amlodipine, [, ] often leads to more effective blood pressure control compared to monotherapy.

Q13: Can Lisinopril protect against organ damage in animal models of disease?

A14: Lisinopril demonstrates protective effects in various animal models. In a rat model of hypertensive nephropathy, Lisinopril improved renal function and limited the progression of renal injury. [] In a mouse model of obstructive cholestasis-induced liver fibrosis, Lisinopril attenuated liver injury and fibrosis. []

Q14: Does Lisinopril offer any benefits in the context of acute myocardial infarction?

A15: The GISSI-3 trial provided evidence that early treatment with Lisinopril in patients with acute myocardial infarction significantly reduced total mortality at 6 weeks. []

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